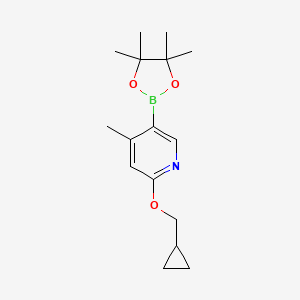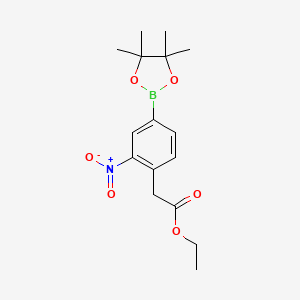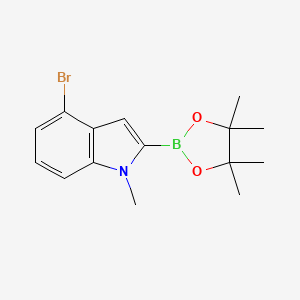
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid is an organic compound characterized by the presence of a trimethylsilyl group, an ethoxycarbonyl group, and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of propanoic acid is protected using a trimethylsilyl group. This is achieved by reacting the amino acid with trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using ethyl chloroformate to introduce the ethoxycarbonyl group.
Deprotection: The final step involves the removal of the protecting groups under mild acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into a primary alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted amino acids depending on the reagents used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The trimethylsilyl group serves as a protecting group for amino functionalities in multi-step organic syntheses.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for enhanced stability and functionality.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties, such as increased resistance to degradation.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups:
Trimethylsilyl Group: Provides steric protection and can be selectively removed under specific conditions.
Ethoxycarbonyl Group: Acts as a protecting group for the carboxylic acid, which can be deprotected to reveal the active site.
Amino Acid Moiety: Participates in various biochemical reactions, serving as a precursor or intermediate in metabolic pathways.
Comparación Con Compuestos Similares
- 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
- 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid
Uniqueness:
- Structural Features: The specific combination of trimethylsilyl and ethoxycarbonyl groups in 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid provides unique reactivity and stability.
- Applications: Its versatility in synthetic chemistry and potential in drug development distinguish it from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structural features and reactivity make it a valuable compound for further research and application.
Propiedades
IUPAC Name |
3-(2-trimethylsilylethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4Si/c1-15(2,3)7-6-14-9(13)10-5-4-8(11)12/h4-7H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCWOALJPNHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(E)-2-nitroethenyl]benzoic acid](/img/structure/B8119490.png)


